molecular formula C12H14ClNO2 B13109969 Methyl (r)-5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride

Methyl (r)-5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride

Cat. No.: B13109969
M. Wt: 239.70 g/mol
InChI Key: YTZDOEFPHOGKHT-LLVKDONJSA-N
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Description

Methyl ®-5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a naphthalene ring system substituted with amino, chloro, and ester functional groups. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl ®-5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride typically involves multi-step organic reactions. One common method starts with the chlorination of a naphthalene derivative, followed by amination and esterification reactions. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the chloro group can yield the corresponding hydrocarbon.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea under mild conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can produce a wide range of substituted naphthalene compounds.

Scientific Research Applications

Methyl ®-5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies related to enzyme inhibition and protein binding due to its unique structure.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl ®-5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino and chloro groups play a crucial role in binding to enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active form of the compound, which then exerts its effects through various biochemical pathways.

Comparison with Similar Compounds

    Methyl 5-amino-3-chloro-1-naphthoate: Similar structure but lacks the tetrahydro ring system.

    5-Amino-3-chloro-1-naphthoic acid: Similar functional groups but different esterification.

    Chloronaphthalene derivatives: Various compounds with chloro substitution on the naphthalene ring.

Uniqueness: Methyl ®-5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride is unique due to its combination of functional groups and the tetrahydronaphthalene ring system. This structure provides distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

IUPAC Name

methyl (5R)-5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate

InChI

InChI=1S/C12H14ClNO2/c1-16-12(15)10-6-7(13)5-9-8(10)3-2-4-11(9)14/h5-6,11H,2-4,14H2,1H3/t11-/m1/s1

InChI Key

YTZDOEFPHOGKHT-LLVKDONJSA-N

Isomeric SMILES

COC(=O)C1=CC(=CC2=C1CCC[C@H]2N)Cl

Canonical SMILES

COC(=O)C1=CC(=CC2=C1CCCC2N)Cl

Origin of Product

United States

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